molecular formula C17H15ClFN3S B4875835 3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Cat. No.: B4875835
M. Wt: 347.8 g/mol
InChI Key: TZQIDSHSEXBZAC-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science. This particular compound features a triazole ring substituted with chlorobenzyl and fluorobenzyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Substitution Reactions: The chlorobenzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions. For example, 4-chlorobenzyl chloride and 3-fluorobenzyl chloride can be reacted with the triazole ring in the presence of a base such as sodium hydride or potassium carbonate.

    Sulfur Introduction: The sulfanyl group is introduced by reacting the intermediate compound with a thiol reagent, such as thiourea or a thiol derivative, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or the substituent groups.

    Substitution: The chlorobenzyl and fluorobenzyl groups can undergo further substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, thiourea.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Modified triazole derivatives.

    Substitution: New triazole derivatives with different substituents.

Scientific Research Applications

3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological activities. For example, it may inhibit the growth of microorganisms by targeting essential enzymes or disrupt cancer cell proliferation by interfering with signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorobenzyl)-5-[(2-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-(4-chlorobenzyl)-5-[(4-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
  • 3-(4-chlorobenzyl)-5-[(2,3-dihydroxypropyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

Uniqueness

The uniqueness of 3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. The presence of both chlorobenzyl and fluorobenzyl groups, along with the sulfanyl linkage, may enhance its reactivity and potential biological activities.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-5-[(3-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFN3S/c1-22-16(10-12-5-7-14(18)8-6-12)20-21-17(22)23-11-13-3-2-4-15(19)9-13/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQIDSHSEXBZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC2=CC(=CC=C2)F)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
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3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 5
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3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Reactant of Route 6
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3-(4-chlorobenzyl)-5-[(3-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole

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